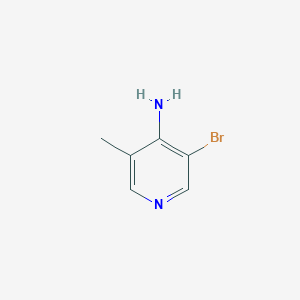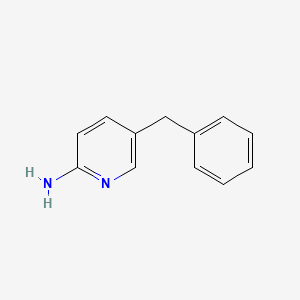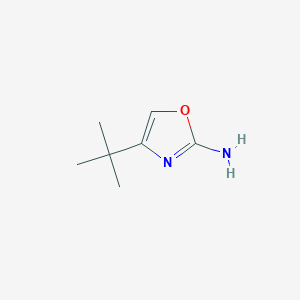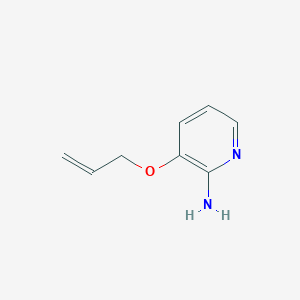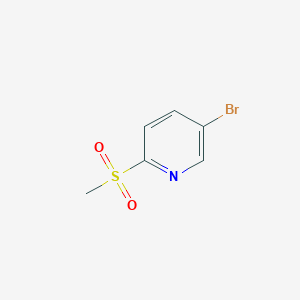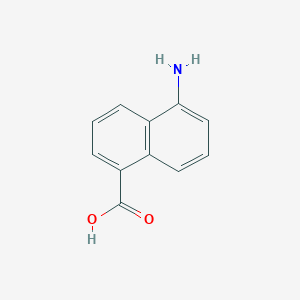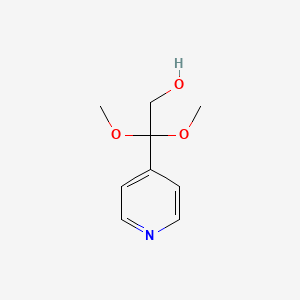
4-Bromo-2-phenylpyridine
Overview
Description
4-Bromo-2-phenylpyridine: is an organic compound with the molecular formula C11H8BrN and a molecular weight of 234.09 g/mol . It is a brominated derivative of phenylpyridine, characterized by a bromine atom at the fourth position and a phenyl group at the second position of the pyridine ring. This compound is widely used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that brominated aromatic compounds can undergo electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon . This could potentially be a part of the mode of action of 4-Bromo-2-phenylpyridine.
Biochemical Pathways
It is known that brominated aromatic compounds can affect various biochemical pathways through their interaction with different proteins and enzymes .
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its adme properties . This compound has a molecular weight of 234.1 , which suggests that it may have good bioavailability.
Result of Action
It is known that brominated aromatic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be prevented from entering drains, and any spillage or leakage should be contained and cleaned up immediately to avoid environmental contamination . Furthermore, the compound should be stored in suitable and closed containers for disposal .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-phenylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in linking extracellular signals to intracellular responses. This interaction is crucial for modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The nature of these interactions often involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing its natural substrate from binding.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAPK can lead to altered signaling pathways that regulate inflammation and stress responses . Additionally, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cellular growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other signaling molecules. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and function . Additionally, factors such as lipid solubility and molecular size can impact its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . The localization can also influence the compound’s interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenylpyridine can be synthesized through several methods. One common approach involves the Suzuki coupling reaction between 2-bromopyridine and phenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cross-coupling reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reducing agents like or are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives , while oxidation and reduction reactions can produce alcohols or ketones .
Scientific Research Applications
Chemistry: 4-Bromo-2-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceutical intermediates and fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the mechanisms of enzyme inhibition and protein-ligand interactions . It serves as a precursor for the synthesis of potential therapeutic agents .
Industry: Industrially, this compound is employed in the production of advanced materials and specialty chemicals . Its unique properties make it suitable for applications in electronics and material science .
Comparison with Similar Compounds
- 2-Bromo-4-phenylpyridine
- 4-Bromo-2-phenylypridine
- 2,4-Dibromopyridine
Comparison: Compared to these similar compounds, 4-Bromo-2-phenylpyridine is unique due to its specific substitution pattern and chemical reactivity . The presence of the bromine atom at the fourth position and the phenyl group at the second position of the pyridine ring imparts distinct electronic properties and reactivity profiles .
Properties
IUPAC Name |
4-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-98-5 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
